LogP Comparison: 4-Hydroxy vs. 5-Methyl and 4-Deoxy Analogs
The calculated LogP of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is 2.60, which is 0.31 log units lower than that of its 5-methyl analog (LogP 2.91 for CAS 119868-25-6) and 0.29 log units lower than the 4-deoxy analog (LogP 2.89 for CAS 99498-65-4) . The 4-hydroxyl group thus confers a measurable reduction in lipophilicity compared to both the C5-methylated and the 4-unsubstituted congeners.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 |
| Comparator Or Baseline | 5-Methyl analog (CAS 119868-25-6): LogP 2.91; 4-Deoxy analog (CAS 99498-65-4): LogP 2.89 |
| Quantified Difference | ΔLogP = -0.31 vs. 5-methyl analog; ΔLogP = -0.29 vs. 4-deoxy analog |
| Conditions | Predicted/calculated LogP values from multiple database sources (ChemSrc, MolBase, hzbp.cn) |
Why This Matters
The lower LogP of the target compound directly impacts aqueous solubility, chromatographic retention, and predicted membrane permeability relative to the listed analogs, making it the preferred choice when lower lipophilicity is desired for early-stage lead optimization.
